molecular formula C29H36N4O10 B14813198 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol

1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol

Cat. No.: B14813198
M. Wt: 600.6 g/mol
InChI Key: SHKSLTFASOOBHE-UHFFFAOYSA-N
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Description

1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol is a complex organic compound with a unique structure It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the Pteridine Ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system. Common reagents used in this step include ammonia or amines, and the reaction conditions often involve heating and the use of solvents such as ethanol or water.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions. Reagents such as methyl iodide or dimethyl sulfate are commonly used, and the reactions are typically carried out under basic conditions.

    Attachment of the Pentitol Moiety: The pentitol moiety is attached through glycosylation reactions. This step often involves the use of protecting groups to ensure selective reactions. Common reagents include glycosyl donors and Lewis acids as catalysts.

    Propionylation: The final step involves the propionylation of the hydroxyl groups on the pentitol moiety. Propionic anhydride or propionyl chloride are commonly used reagents, and the reactions are typically carried out under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the pteridine ring system. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethyl groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.

    Medicine: The compound has potential therapeutic applications. It is being investigated for its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4,5-tetra-O-propionylpentitol can be compared with other similar compounds, such as:

    1-Deoxy-1-(6,7-dimethyl-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)pentitol: This compound has a similar structure but differs in the position and nature of the substituents on the ring system.

    7,8-Dimethyl-2,4-dioxo-1,3,4,4a,5,10a-hexahydrobenzo[g]pteridine-10(2H)-carbaldehyde: This compound shares the pteridine ring system but has different functional groups attached.

    1-Deoxy-1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)amino]-D-mannitol: This compound has a different ring system but shares the presence of multiple functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H36N4O10

Molecular Weight

600.6 g/mol

IUPAC Name

[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-tri(propanoyloxy)pentyl] propanoate

InChI

InChI=1S/C29H36N4O10/c1-7-21(34)40-14-20(42-23(36)9-3)26(43-24(37)10-4)19(41-22(35)8-2)13-33-18-12-16(6)15(5)11-17(18)30-25-27(33)31-29(39)32-28(25)38/h11-12,19-20,26H,7-10,13-14H2,1-6H3,(H,32,38,39)

InChI Key

SHKSLTFASOOBHE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CC)OC(=O)CC)OC(=O)CC

Origin of Product

United States

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